molecular formula C12H15N3O2S B7587876 3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole

3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole

Cat. No. B7587876
M. Wt: 265.33 g/mol
InChI Key: JKTBDUAKOMKCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole, commonly known as MSPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MSPT is a triazole derivative that has been synthesized by various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of MSPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. MSPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. MSPT has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins. Additionally, MSPT has been shown to modulate protein-protein interactions involved in various cellular processes.
Biochemical and Physiological Effects:
MSPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MSPT can inhibit the production of inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells. MSPT has also been shown to modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. In vivo studies have demonstrated that MSPT can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

MSPT has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit specific enzymes and modulate protein-protein interactions, which makes it a useful tool for studying various cellular processes. Additionally, MSPT has been shown to have low toxicity in vitro and in vivo, which makes it a relatively safe compound to work with. However, one of the main limitations of MSPT is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MSPT. One direction is the development of MSPT derivatives with improved solubility and bioavailability. Another direction is the investigation of MSPT as a potential therapy for various diseases, including cancer, inflammation, and infectious diseases. Additionally, the use of MSPT as a building block for the synthesis of novel materials with unique properties is an area of active research. Overall, the study of MSPT has the potential to lead to the development of new therapies and materials with significant scientific and practical applications.

Synthesis Methods

The synthesis of MSPT has been reported in several studies. One of the most common methods involves the reaction of 3-methylsulfonylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to yield MSPT. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

Scientific Research Applications

MSPT has been studied extensively for its potential applications in different fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MSPT has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In biochemistry, MSPT has been studied for its ability to inhibit certain enzymes and modulate protein-protein interactions. In materials science, MSPT has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8(2)11-13-12(15-14-11)9-5-4-6-10(7-9)18(3,16)17/h4-8H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTBDUAKOMKCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.